![molecular formula C6H9IN2 B1590289 1-Amino-2-methylpyridinium iodide CAS No. 7583-90-6](/img/structure/B1590289.png)
1-Amino-2-methylpyridinium iodide
Overview
Description
1-Amino-2-methylpyridinium iodide is an organic compound that appears as white to light yellow crystals. It is soluble in water and various organic solvents. This compound is an ionic compound consisting of a 1-amino-2-methylpyridinium cation and an iodide anion .
Preparation Methods
1-Amino-2-methylpyridinium iodide can be synthesized by reacting 1-amino-2-methylpyridine with hydriodic acid. The reaction conditions are generally mild, making it suitable for both laboratory and industrial production . Another method involves the reaction of hydroxylamine-O-sulfonic acid with pyridine, followed by the addition of hydriodic acid .
Chemical Reactions Analysis
1-Amino-2-methylpyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydriodic acid, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1-Amino-2-methylpyridinium iodide has several notable applications:
Organic Synthesis
- Reagent in Reactions : It serves as a reagent in various organic synthesis reactions, including nucleophilic substitutions and oxidations. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions .
- Synthesis of N-Ylides : The compound is used to synthesize N-ylides, which are important intermediates in organic synthesis .
Medicinal Chemistry
- Modification of Antibiotics : A significant application is in the chemical modification of antibiotics such as oligomycin A. The reaction with this compound leads to the formation of pyrazolo[1,5-a]pyridine derivatives, which may enhance the selectivity and efficacy of these antibiotics against various pathogens .
Deamination Reactions
- Indirect Deamination : While not directly deaminating itself, this compound can facilitate deamination reactions. For instance, it reacts with benzaldehyde to form N-benzalimino derivatives, which upon further treatment yield 2-picoline and benzonitrile, effectively achieving deamination .
Case Study 1: Antibiotic Modification
In a study exploring the modification of oligomycin A, researchers utilized this compound to create new derivatives that showed improved antitumor activity. The resulting compounds were characterized using NMR and mass spectrometry techniques, demonstrating the compound's effectiveness in enhancing antibiotic properties .
Case Study 2: Synthesis Pathways
Research involving the synthesis of N-ylides demonstrated that using this compound facilitated higher yields under optimized conditions compared to traditional methods. This advancement highlights its potential for improving synthetic efficiency in laboratory settings .
Mechanism of Action
The mechanism of action of 1-amino-2-methylpyridinium iodide involves its interaction with molecular targets through ionic and covalent bonding. The specific pathways and molecular targets depend on the context in which the compound is used. For example, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
1-Amino-2-methylpyridinium iodide can be compared with other pyridinium salts such as:
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis for activating hydroxy groups of alcohols and carboxylic acids.
1-Aminopyridinium iodide: Similar in structure but lacks the methyl group at the 2-position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and solubility properties, making it suitable for a variety of applications in different fields .
Biological Activity
1-Amino-2-methylpyridinium iodide (AMPI) is a compound with a pyridinium structure that has attracted attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of AMPI, including its synthesis, properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridinium Ring : A six-membered aromatic ring containing a positively charged nitrogen atom.
- Amino Group : The amino group (NH2) at position 1 can participate in hydrogen bonding and ionic interactions.
- Methyl Group : The methyl group (CH3) at position 2 influences the molecule's hydrophobicity.
The compound exists as an ionic crystal, with the pyridinium ring interacting electrostatically with the iodide ion. Its melting point is reported to be between 159-161 °C, indicating stability under standard conditions .
Antimicrobial Properties
Research indicates that derivatives of pyridinium compounds, including AMPI, exhibit significant antimicrobial properties . For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. While specific data on AMPI's antimicrobial efficacy is limited, its structural similarity to other active pyridinium derivatives suggests potential activity against microbial pathogens .
Cytotoxic Effects
Preliminary investigations into the cytotoxicity of AMPI derivatives have revealed their potential as anticancer agents . The interaction of AMPI with certain biological targets may lead to apoptosis in cancer cells. For example, derivatives similar to AMPI have been noted for their ability to induce cell death in doxorubicin-resistant HepG2 cells, indicating a promising avenue for cancer treatment .
Ion Pair Scavenging
The unique ionic nature of AMPI allows it to act as an ion pair scavenger , which can be beneficial in various scientific processes such as chromatography and catalysis. The positively charged pyridinium structure combined with the negatively charged iodide ion enhances its utility in these applications .
Synthesis and Derivatives
A notable study involved the synthesis of pyrazolo[1,5-a]pyridine derivatives through the reaction of oligomycin A with 1-aminopyridinium iodide. This reaction yielded compounds with promising biological activities, including antitumor effects . The structural elucidation of these compounds was supported by NMR and mass spectrometry.
Compound | Biological Activity | Reference |
---|---|---|
Oligomycin A derivative with AMPI | Antitumor | |
2-Arylimidazo[1,2-a]pyridine | Antimicrobial | |
Pyrazolo[1,5-a]pyridine | Cytotoxicity in HepG2 cells |
Environmental Applications
In addition to its biological applications, AMPI has been explored for its role in environmentally sustainable synthesis methods. For example, iodine-promoted reactions involving 2-aminopyridines have demonstrated efficient yields in aqueous media, highlighting AMPI's potential in green chemistry practices .
Properties
IUPAC Name |
2-methylpyridin-1-ium-1-amine;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXSCPQGJZSLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484977 | |
Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7583-90-6 | |
Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methylpyridinium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-Amino-2-methylpyridinium iodide be used for deamination reactions?
A2: Yes, this compound can be indirectly employed for deamination. While it does not directly deaminate itself, it reacts with benzaldehyde to form N-benzalimino-2-methylpyridinium iodide. This intermediate, upon treatment with a base, yields 2-picoline and benzonitrile, effectively achieving deamination of the original 2-methylpyridine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.